molecular formula C10H19NO2 B13317203 (3R)-3-Amino-3-(3-methylcyclohexyl)propanoic acid

(3R)-3-Amino-3-(3-methylcyclohexyl)propanoic acid

Cat. No.: B13317203
M. Wt: 185.26 g/mol
InChI Key: BLWGCXRJKAWUGL-AMDVSUOASA-N
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Description

(3R)-3-Amino-3-(3-methylcyclohexyl)propanoic acid is an organic compound with a unique structure that includes an amino group, a propanoic acid moiety, and a substituted cyclohexyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(3-methylcyclohexyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 3-methylcyclohexanone with a suitable amine to form the corresponding imine, which is then reduced to the amine. This intermediate is then subjected to a Strecker synthesis, where it reacts with cyanide and ammonium chloride to form the amino acid.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of catalytic hydrogenation and high-pressure reactors to ensure high yields and purity. The process typically includes steps such as purification through crystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(3-methylcyclohexyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like acyl chlorides or anhydrides in the presence of a base.

Major Products

The major products formed from these reactions include various substituted amides, alcohols, and nitro compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(3R)-3-Amino-3-(3-methylcyclohexyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic effects, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(3-methylcyclohexyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the cyclohexyl ring provides hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(2-methylcyclohexyl)propanoic acid
  • 3-Amino-3-(4-methylcyclohexyl)propanoic acid
  • 3-Amino-3-(3-ethylcyclohexyl)propanoic acid

Uniqueness

(3R)-3-Amino-3-(3-methylcyclohexyl)propanoic acid is unique due to the specific positioning of the methyl group on the cyclohexyl ring, which can influence its steric and electronic properties. This uniqueness can affect its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

(3R)-3-amino-3-(3-methylcyclohexyl)propanoic acid

InChI

InChI=1S/C10H19NO2/c1-7-3-2-4-8(5-7)9(11)6-10(12)13/h7-9H,2-6,11H2,1H3,(H,12,13)/t7?,8?,9-/m1/s1

InChI Key

BLWGCXRJKAWUGL-AMDVSUOASA-N

Isomeric SMILES

CC1CCCC(C1)[C@@H](CC(=O)O)N

Canonical SMILES

CC1CCCC(C1)C(CC(=O)O)N

Origin of Product

United States

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